(3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine
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Overview
Description
(3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group attached to a dihydrobenzo[B]furan ring, which is further substituted with an amine group. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable target for various synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine typically involves the introduction of the difluoromethyl group into the dihydrobenzo[B]furan ring. One common method is the nucleophilic fluorination of a suitable precursor. For instance, the reaction of a dihydrobenzo[B]furan derivative with a difluoromethylating agent such as difluoromethyl bromide under basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis. Additionally, the choice of solvents and reaction conditions is crucial to minimize by-products and ensure scalability .
Chemical Reactions Analysis
Types of Reactions
(3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
(3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance binding affinity and selectivity by forming strong interactions with target sites. Additionally, the compound may participate in metabolic pathways, leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
(3S)-6-(Trifluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
(3S)-6-(Monofluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine: Contains a monofluoromethyl group, offering different chemical properties.
Uniqueness
The presence of the difluoromethyl group in (3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine imparts unique properties such as increased lipophilicity and metabolic stability compared to its mono- and trifluoromethyl counterparts. These characteristics make it particularly valuable in drug design and other applications .
Properties
Molecular Formula |
C9H9F2NO |
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Molecular Weight |
185.17 g/mol |
IUPAC Name |
(3S)-6-(difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H9F2NO/c10-9(11)5-1-2-6-7(12)4-13-8(6)3-5/h1-3,7,9H,4,12H2/t7-/m1/s1 |
InChI Key |
ZWHVAEQQJDBFBA-SSDOTTSWSA-N |
Isomeric SMILES |
C1[C@H](C2=C(O1)C=C(C=C2)C(F)F)N |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)C(F)F)N |
Origin of Product |
United States |
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